![molecular formula C24H19F2N7O2 B2830120 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1170926-06-3](/img/structure/B2830120.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine and its derivatives have been of interest due to their diverse biological potential . They are considered bioisosteres with purines and many of these derivatives have shown promising anticancer activity . These compounds exert their anticancer potential through different mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-d]pyrimidines, closely related to the queried compound, has been extensively explored due to their significant biological activities. For instance, Mohammed et al. (2015) demonstrated an iodine-catalyzed oxidative synthesis method for creating quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This approach is crucial for developing key intermediates in pharmaceutical compounds, such as sildenafil, showcasing the compound's relevance in synthesizing medically significant molecules (Mohammed, Vishwakarma, & Bharate, 2015).
Antimicrobial and Anticancer Activity
Several studies have highlighted the antimicrobial and anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidin-4-one family. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with observed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016).
Additionally, Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives with observed higher anticancer activity than the reference drug doxorubicin against certain cancer cell lines, further emphasizing the therapeutic potential of derivatives of the compound (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential as Enzyme Inhibitors
Compounds with the pyrazolo[3,4-d]pyrimidin-4-one structure have also been explored for their role as enzyme inhibitors. La Motta et al. (2009) synthesized derivatives exhibiting significant inhibitory activity against adenosine deaminase (ADA), an enzyme involved in purine metabolism. These findings suggest the compound's utility in designing novel ADA inhibitors for therapeutic applications, especially for conditions where modulation of adenosine levels is beneficial (La Motta, Sartini, Mugnaini, Salerno, Simorini, Taliani, Marini, Da Settimo, Lavecchia, Novellino, Antonioli, Fornai, Blandizzi, & del Tacca, 2009).
Mecanismo De Acción
The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives involves inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Propiedades
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O2/c1-12-5-4-6-19(14(12)3)32-21-16(11-27-32)23(35)30-24(29-21)33-20(9-13(2)31-33)28-22(34)15-7-8-17(25)18(26)10-15/h4-11H,1-3H3,(H,28,34)(H,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCOFTNELVTPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)
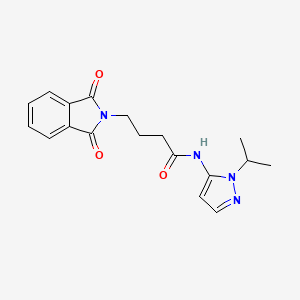

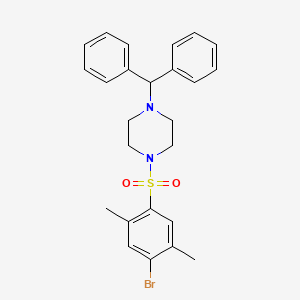
![(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2830043.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2830045.png)
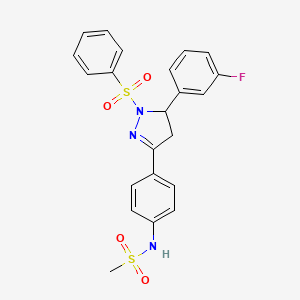
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)

![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)
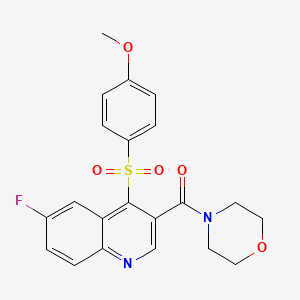
![Tert-butyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2830055.png)
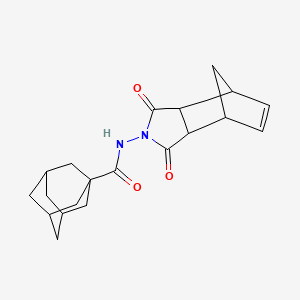
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea](/img/structure/B2830059.png)